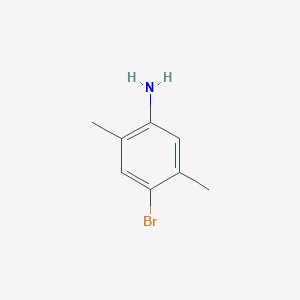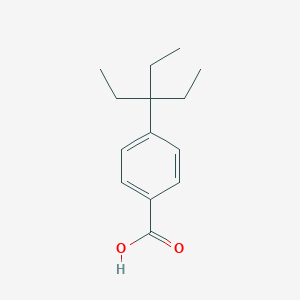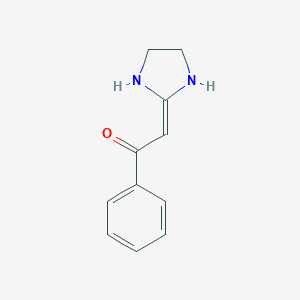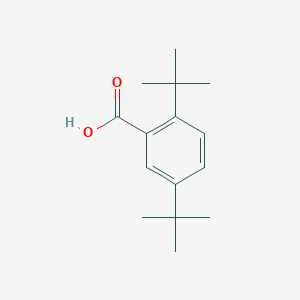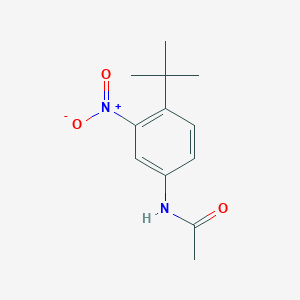
n-(4-Tert-butyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Tert-butyl-3-nitrophenyl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitrobenzamide family and is widely used in the synthesis of other chemical compounds. In
作用机制
The mechanism of action of NBDA is not well understood. However, it is believed that NBDA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic effects.
生化和生理效应
NBDA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. NBDA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of NBDA is its versatility in the synthesis of other chemical compounds. It is a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of NBDA is its potential toxicity. It is important to handle NBDA with care and to take appropriate safety precautions when working with this compound.
未来方向
There are many potential future directions for research on NBDA. One area of research is the development of new synthetic methods for NBDA and its derivatives. Another area of research is the investigation of the mechanism of action of NBDA and its potential therapeutic applications. Additionally, research could be conducted to explore the potential toxicity of NBDA and to develop appropriate safety guidelines for working with this compound.
Conclusion
In conclusion, NBDA is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NBDA could lead to the development of new compounds with potential therapeutic applications in medicine, agriculture, and materials science.
合成方法
The synthesis of NBDA involves the reaction of 4-tert-butyl-3-nitroaniline with acetic anhydride. This reaction results in the formation of NBDA as a yellow solid. The reaction is carried out at a temperature of 60-70°C, and the yield of NBDA is typically around 70-80%.
科学研究应用
NBDA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NBDA is in the synthesis of other chemical compounds. NBDA is a versatile compound that can be used as a building block for the synthesis of various organic molecules. It has been used in the synthesis of compounds with potential applications in the fields of medicine, agriculture, and materials science.
属性
CAS 编号 |
31951-11-8 |
|---|---|
产品名称 |
n-(4-Tert-butyl-3-nitrophenyl)acetamide |
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
N-(4-tert-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)13-9-5-6-10(12(2,3)4)11(7-9)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI 键 |
UWZJMCNFDLBYDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
其他 CAS 编号 |
31951-11-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




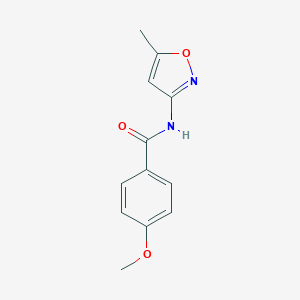
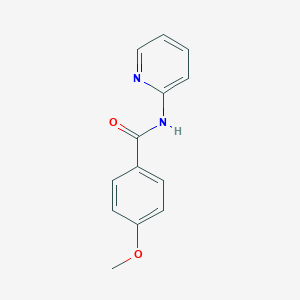
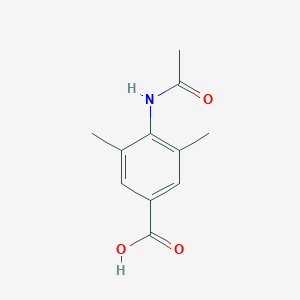
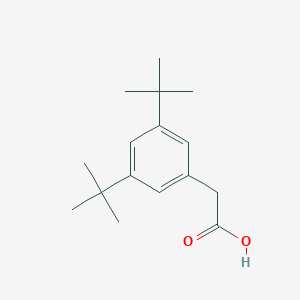
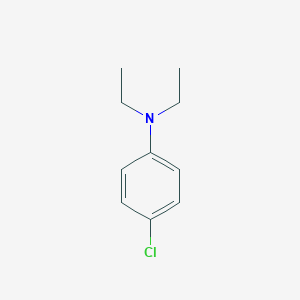
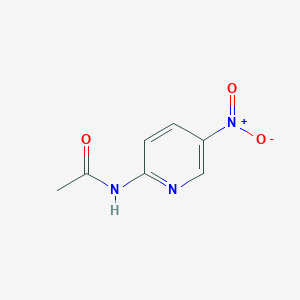
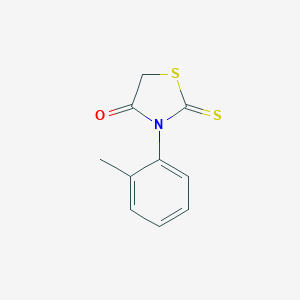
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
